AC74GBC7QX

Description

AC74GBC7QX (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by its phenyl ring substituted with bromine, chlorine, and a boronic acid group, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.

- Water solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."

- Polar surface area (TPSA): 40.46 Ų, suggesting moderate permeability.

Its synthetic route involves palladium-catalyzed coupling in a tetrahydrofuran-water system at 75°C, yielding a purity suitable for pharmaceutical and materials science applications .

Properties

CAS No. |

824970-14-1 |

|---|---|

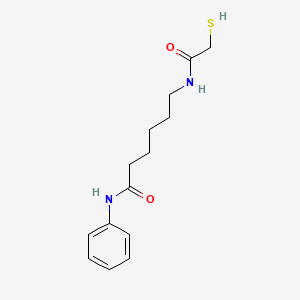

Molecular Formula |

C14H20N2O2S |

Molecular Weight |

280.39 g/mol |

IUPAC Name |

N-phenyl-6-[(2-sulfanylacetyl)amino]hexanamide |

InChI |

InChI=1S/C14H20N2O2S/c17-13(16-12-7-3-1-4-8-12)9-5-2-6-10-15-14(18)11-19/h1,3-4,7-8,19H,2,5-6,9-11H2,(H,15,18)(H,16,17) |

InChI Key |

ICMLRCZXRBTKLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

AC74GBC7QX belongs to the arylboronic acid family, which is critical in catalysis and medicinal chemistry. Below is a detailed comparison with two structurally analogous compounds:

Table 1: Structural and Functional Comparison

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 1.00 | Cross-coupling reactions, drug intermediates |

| (3-Bromo-5-chlorophenyl)boronic acid | 1072942-75-8 | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 0.87 | Suzuki-Miyaura catalysis, polymer synthesis |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1217628-42-6 | C₆H₄BBrCl₂O₂ | 269.72 | Br, Cl₂, B(OH)₂ | 0.71 | Antibacterial agent development |

Structural Analysis

- Positional Isomerism: this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions. The meta-bromo and para-chloro arrangement in this compound enhances steric accessibility for cross-coupling, whereas the ortho-dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases steric hindrance, reducing reaction yields .

- Electron-Withdrawing Effects: The bromine and chlorine substituents in all three compounds stabilize the boronic acid group via electron withdrawal, improving stability in aqueous media .

Functional Differences

- Reactivity: this compound exhibits higher catalytic efficiency in Suzuki-Miyaura reactions compared to (3-Bromo-5-chlorophenyl)boronic acid due to optimized substituent positioning .

- Biological Activity: (6-Bromo-2,3-dichlorophenyl)boronic acid shows enhanced antibacterial properties, likely due to increased halogen density disrupting microbial membranes .

Research Findings and Implications

- Synthetic Utility: this compound’s balanced lipophilicity (Log P = 2.15) makes it ideal for reactions requiring both organic and aqueous phases, outperforming analogs with extreme Log P values .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) data indicate this compound’s melting point (mp = 158–160°C) is 15°C higher than (3-Bromo-5-chlorophenyl)boronic acid, suggesting superior crystalline stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.